SR9009

Übersicht

Beschreibung

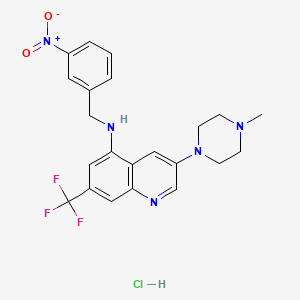

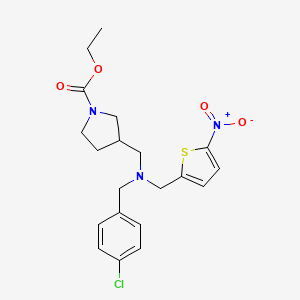

SR-9009, auch bekannt als Stenabolic, ist eine synthetische Verbindung, die als Ligand für den Kernrezeptor REV-ERBα wirkt. Es wird oft fälschlicherweise für einen selektiven Androgenrezeptor-Modulator gehalten, ist aber tatsächlich ein REV-ERB-Agonist. Diese Verbindung hat aufgrund ihrer potenziellen Auswirkungen auf zirkadiane Rhythmen, Stoffwechsel und verschiedene physiologische Prozesse großes Interesse in der wissenschaftlichen Forschung geweckt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SR-9009 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 4-Chlorbenzylamin mit 5-Nitro-2-thiophencarbaldehyd zur Bildung einer Zwischen-Schiff-Base.

Reduktion: Die Schiff-Base wird dann reduziert, um das entsprechende Amin zu bilden.

Cyclisierung: Das Amin wird mit Ethylchlorformiat cyclisiert, um das Endprodukt SR-9009 zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von SR-9009 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle von Temperatur, Druck und Reaktionszeit. Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

SR-9009 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: SR-9009 kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.

Substitution: Halogensubstitutionsreaktionen können an der Chlorbenzylgruppe auftreten

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden verwendet.

Substitution: Halogensubstitutionsreaktionen verwenden oft Reagenzien wie Natriumiodid in Aceton

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Halogenierte Derivate

Wissenschaftliche Forschungsanwendungen

SR-9009 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Auswirkungen der REV-ERBα-Aktivierung auf verschiedene chemische Pfade zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Regulierung zirkadianer Rhythmen und Stoffwechselprozesse.

Medizin: Erforscht für potenzielle therapeutische Anwendungen bei Erkrankungen wie Fettleibigkeit, Diabetes und Herz-Kreislauf-Erkrankungen.

Industrie: Wird in der Forschung verwendet, um neue Medikamente und Therapeutika zu entwickeln

Wirkmechanismus

SR-9009 übt seine Wirkung aus, indem es an den REV-ERBα-Rezeptor bindet, einen Kernrezeptor, der an der Regulierung zirkadianer Rhythmen und des Stoffwechsels beteiligt ist. Nach der Bindung erhöht SR-9009 die Aktivität von REV-ERBα, was zu einer erhöhten Expression von Genen führt, die an der mitochondrialen Biogenese und Energieverwertung beteiligt sind. Dies führt zu einer verbesserten Ausdauer, einem erhöhten Fettabbau und einer gesteigerten Stoffwechselrate .

Wissenschaftliche Forschungsanwendungen

SR-9009 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the effects of REV-ERBα activation on various chemical pathways.

Biology: Investigated for its role in regulating circadian rhythms and metabolic processes.

Medicine: Explored for potential therapeutic applications in conditions such as obesity, diabetes, and cardiovascular diseases.

Industry: Used in research to develop new drugs and therapeutic agents

Wirkmechanismus

Target of Action

SR9009, often referred to as a selective androgen receptor modulator (SARM), primarily targets the REV-ERB proteins . These proteins are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms . Beyond this, REV-ERBs are involved in regulating cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses .

Mode of Action

This compound acts as a Rev-ErbA agonist . It modulates normal metabolism processes and energy utilization in the body . By binding to and activating the REV-ERB proteins, this compound influences metabolic processes through the Rev-ErbA protein . It has been demonstrated that this compound is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .

Biochemical Pathways

This compound affects multiple biochemical pathways. It plays a key role in the inflammation and oxidative stress, two pivotal mechanisms in the pathogenesis, progression, and recovery process of various disorders . This compound has been shown to reduce the cardiac NLRP3 inflammasome, decreasing immune cell recruitment, thereby allowing the vulnerable infarct to heal . It also enhances Nrf2 and downstream cytoprotective proteins levels .

Result of Action

This compound has been shown to have various molecular and cellular effects. It can decrease cell viability, rewire cellular metabolism, and alter gene transcription . In cultured rat adult hippocampal neural stem/progenitor cells, this compound has been shown to regulate the proliferation and neurite outgrowth in a concentration-dependent manner . Furthermore, this compound inhibited the growth of cultured rat adult hippocampal neural stem/progenitor cells through various pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the circadian rhythm, which is a natural system that directs a variety of functions in a roughly 24-hour period, can affect the action of this compound . .

Biochemische Analyse

Biochemical Properties

SR9009 is a REV-ERBα/β agonist with IC50s of 670 nM and 800 nM for REV-ERBα and REV-ERBβ, respectively . It binds to the REV-ERB proteins, enhancing their activity in our body . The REV-ERB proteins are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms .

Cellular Effects

This compound has shown to have various effects on cells. In cultured rat adult hippocampal neural stem/progenitor cells (AHPs), this compound regulated the proliferation and neurite outgrowth in a concentration-dependent manner . It also demonstrated anti-small-cell lung cancer effects through inhibition of autophagy and protected against cerebral ischemic injury through mechanisms involving the Nrf2 pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the REV-ERB proteins and enhancing their activity . This binding interaction leads to the modulation of the expressions of downstream target genes of REV-ERBβ, including Ccna2 and Sez6 . This compound also regulates the LXRα/FOXM1 pathway independently of REV-ERBs .

Temporal Effects in Laboratory Settings

This compound has a short half-life of about 2 hours, implying its effects are temporary . This means the dosage needs to be spread throughout the day for continuous benefits . This compound can decrease cell viability, rewire cellular metabolism, and alter gene transcription in a time-dependent manner .

Dosage Effects in Animal Models

In animal studies, this compound has shown to increase metabolic rate by up to 50% . It also demonstrated that a low concentration (0.1 µM) of this compound enhanced neurite outgrowth, whereas a high concentration (2.5 µM) of this compound suppressed neurite outgrowth .

Metabolic Pathways

This compound stimulates the PPAR delta pathway, which plays a crucial role in regulating the metabolism of fatty acids . It also affects the circadian expression of several core clock genes in the hypothalamus of murine subjects .

Transport and Distribution

The unique molecular structure of this compound allows it to bind with the REV-ERB protein, influencing circadian rhythms and metabolic activity . This binding interaction leads to the modulation of the expressions of downstream target genes of REV-ERBβ .

Subcellular Localization

The expression of Rev-erbβ was upregulated during neurogenesis in cultured rat AHPs, indicating that REV-ERBβ and thus this compound may have a role in the subcellular localization within these cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SR-9009 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the core structure: This involves the reaction of 4-chlorobenzylamine with 5-nitro-2-thiophenecarboxaldehyde to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to form the corresponding amine.

Cyclization: The amine undergoes cyclization with ethyl chloroformate to form the final product, SR-9009.

Industrial Production Methods

Industrial production of SR-9009 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

SR-9009 undergoes various chemical reactions, including:

Oxidation: SR-9009 can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen substitution reactions can occur at the chlorobenzyl group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SR9011: Eine Verbindung, die SR-9009 ähnelt, aber eine bessere Bioverfügbarkeit aufweist.

GW501516: Eine weitere Verbindung, die Stoffwechselprozesse beeinflusst, jedoch über einen anderen Mechanismus, der den Peroxisomenproliferator-aktivierten Rezeptor delta beinhaltet

Einzigartigkeit von SR-9009

SR-9009 ist aufgrund seiner spezifischen Wirkung auf den REV-ERBα-Rezeptor einzigartig, was es von anderen Verbindungen unterscheidet, die auf verschiedene Pfade abzielen. Seine Fähigkeit, zirkadiane Rhythmen und den Stoffwechsel zu regulieren, ohne Androgenrezeptoren zu beeinflussen, macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJJNHOIVCGAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045515 | |

| Record name | SR9009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379686-30-2 | |

| Record name | Ethyl 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SR-9009 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SR-9009 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SR9009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-9009 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DCA09N30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

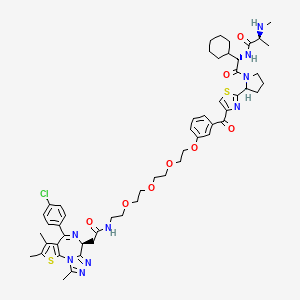

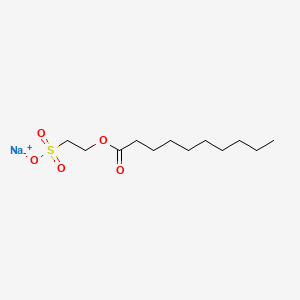

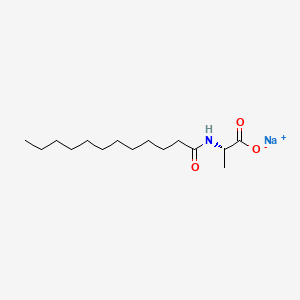

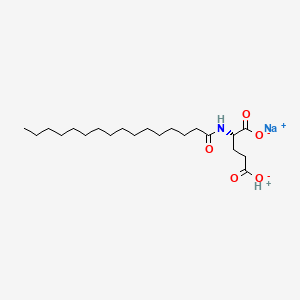

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B610899.png)